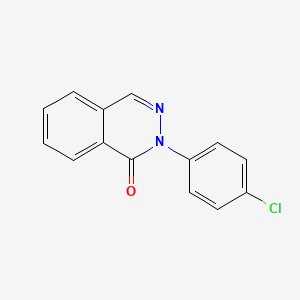

2-(4-Chlorophenyl)-1-phthalazinone

Descripción general

Descripción

2-(4-Chlorophenyl)-1-phthalazinone, also known as 2-CPP, is a synthetic compound used in scientific research. It is a derivative of the phthalazinone class of compounds and is structurally similar to serotonin, a neurotransmitter found in the brain. 2-CPP has a wide range of applications in scientific research, from its use as a biochemical and physiological research tool to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

High-Performance Polymers

A novel heat-resistant, high-performance engineering thermoplastic phthalazinone poly(aryl ether sulfone ketone) (PPESK) containing a carboxyl group was synthesized. This polymer shows high thermal stability, with a decomposition temperature above 400℃, and improved heat-resistance properties after curing. The polymer can be dissolved in some polar solvents and easily cast into flexible, transparent films, indicating its potential application in high-temperature resistant materials and flexible electronics (Xuan, Gao, Huang, & Jian, 2003).

Antimicrobial Activity

Polysubstituted phthalazinone derivatives were synthesized and evaluated for their antifungal activity against pathogenic yeasts and filamentous fungi. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one showed remarkable antifungal activity, suggesting the potential of phthalazinone derivatives as antifungal agents. This discovery opens avenues for the development of new antifungal pharmaceuticals (Derita, del Olmo, Barboza, García-Cadenas, López-Pérez, Andujar, Enriz, Zacchino, & San Feliciano, 2013).

Liquid Crystalline Materials

Aromatic copolyamides containing phthalazinone moiety and ether linkages were synthesized, demonstrating improved solubility and thermal stability. These copolyamides exhibited liquid crystalline behavior in concentrated solutions, indicating their potential application in advanced materials technology, such as in displays or optical devices (Liang, Liu, Liu, Jian, Hong, & Li, 2005).

Optical Materials

A fluorinated phthalazinone monomer and its polymers showed good solubility, excellent thermal properties, and high refractive indices, suggesting their applicability in the field of optical waveguides and other optical materials. This research highlights the potential of phthalazinone derivatives in enhancing the performance of optical materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Environmental Applications

The transformation of triclosan and chlorophene by manganese oxides was investigated, demonstrating rapid oxidation and suggesting the environmental fate of these compounds when released into natural systems. This study provides insight into the environmental behavior and potential impact of phthalazinone derivatives, contributing to the understanding of their persistence and degradation in the environment (Zhang & Huang, 2003).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)-1-phthalazinone may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

Similar compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate .

Biochemical Pathways

It is known that many bioactive aromatic compounds, including indole derivatives, can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that 2-(4-Chlorophenyl)-1-phthalazinone may also influence a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been studied for their in vitro adme properties and in vivo pharmacokinetic parameters . These studies can provide valuable insights into the potential pharmacokinetic behavior of 2-(4-Chlorophenyl)-1-phthalazinone.

Result of Action

It is known that similar compounds can have various biological activities, such as anti-inflammatory effects . Therefore, it is plausible that 2-(4-Chlorophenyl)-1-phthalazinone may also have diverse molecular and cellular effects.

Action Environment

It is known that the environmental fate of similar compounds, such as ddt isomers, can be substantially influenced by environmental processes such as biotransformation or transfer between compartments . Therefore, it is plausible that environmental factors may also influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-1-phthalazinone.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-11-5-7-12(8-6-11)17-14(18)13-4-2-1-3-10(13)9-16-17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJQSWFPMBORPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-phthalazinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-4-[4-(2-methoxyphenoxy)benzenesulfonyl]piperazine](/img/structure/B2829815.png)

![4-Methyl-6-(2-methylphenyl)-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829819.png)

![6-chloro-N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]pyridin-2-amine](/img/structure/B2829825.png)

![3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2829830.png)

![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829831.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2829835.png)

![3-Methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2829836.png)